molecular formula C13H24N2O2 B12533967 2,2-Dimethyl-1-[4-(oxolan-2-yl)piperazin-1-yl]propan-1-one CAS No. 686776-62-5

2,2-Dimethyl-1-[4-(oxolan-2-yl)piperazin-1-yl]propan-1-one

Katalognummer: B12533967
CAS-Nummer: 686776-62-5
Molekulargewicht: 240.34 g/mol
InChI-Schlüssel: BOUBAJQFLJEEEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Dimethyl-1-[4-(oxolan-2-yl)piperazin-1-yl]propan-1-one is a synthetic organic compound that features a piperazine ring substituted with an oxolane group and a dimethylpropanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-[4-(oxolan-2-yl)piperazin-1-yl]propan-1-one typically involves the reaction of 2,2-dimethylpropan-1-one with 4-(oxolan-2-yl)piperazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production methods often incorporate advanced techniques such as automated reactors and real-time monitoring to ensure consistent quality and safety.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Dimethyl-1-[4-(oxolan-2-yl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: The piperazine ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2,2-Dimethyl-1-[4-(oxolan-2-yl)piperazin-1-yl]propan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,2-Dimethyl-1-[4-(oxolan-2-yl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2-Dimethyl-1-pyridin-2-yl-propan-1-one: Shares the dimethylpropanone moiety but differs in the substituent on the piperazine ring.

    2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine: Contains a piperazine ring but has a different core structure.

    2-(piperazin-1-yl)ethan-1-ol: Features a piperazine ring with an ethan-1-ol group.

Uniqueness

2,2-Dimethyl-1-[4-(oxolan-2-yl)piperazin-1-yl]propan-1-one is unique due to its combination of a piperazine ring with an oxolane group and a dimethylpropanone moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Eigenschaften

CAS-Nummer

686776-62-5

Molekularformel

C13H24N2O2

Molekulargewicht

240.34 g/mol

IUPAC-Name

2,2-dimethyl-1-[4-(oxolan-2-yl)piperazin-1-yl]propan-1-one

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)12(16)15-8-6-14(7-9-15)11-5-4-10-17-11/h11H,4-10H2,1-3H3

InChI-Schlüssel

BOUBAJQFLJEEEG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C(=O)N1CCN(CC1)C2CCCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.